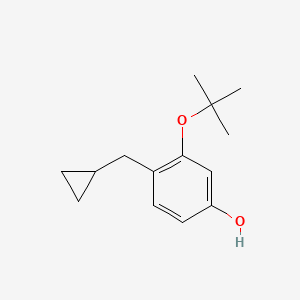
3-Tert-butoxy-4-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as zinc dust . The reaction typically proceeds under mild conditions, ensuring selective O-tert-butylation without affecting the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
3-Tert-butoxy-4-(cyclopropylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The tert-butoxy and cyclopropylmethyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and function in various environments.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the cyclopropylmethyl group.
3-(tert-Butoxy)methylphenol: Contains a tert-butoxy group but differs in the position of the substituents.
Uniqueness
3-Tert-butoxy-4-(cyclopropylmethyl)phenol is unique due to the combination of the tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where stability, reactivity, and lipophilicity are crucial.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-9-12(15)7-6-11(13)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
GPJJCHWPSLBGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
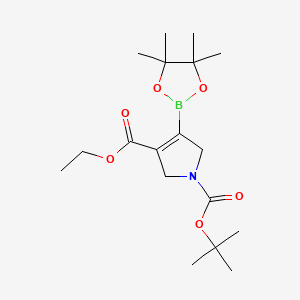
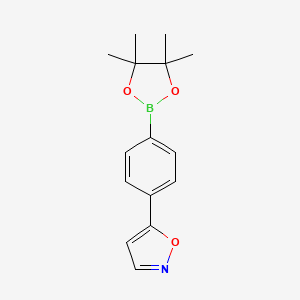
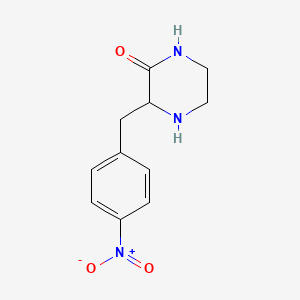

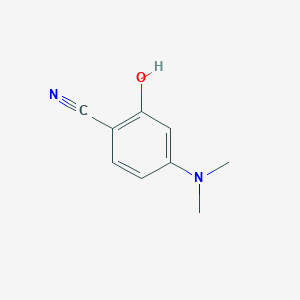

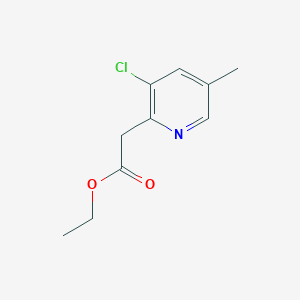
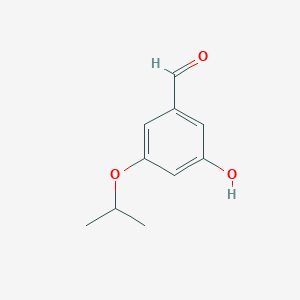


![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
